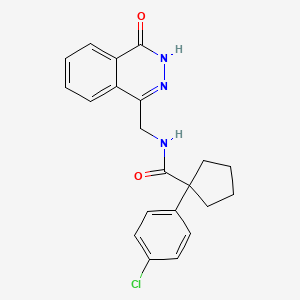

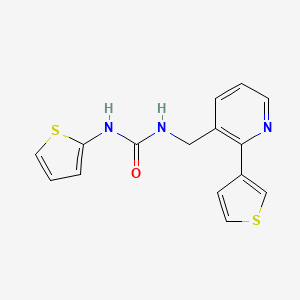

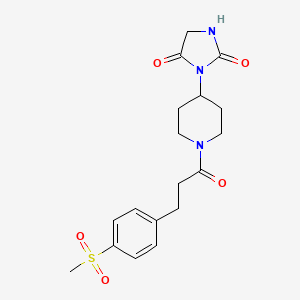

![molecular formula C11H10BrN3O B2943919 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one CAS No. 127718-57-4](/img/structure/B2943919.png)

5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one” is an organic compound with the molecular formula C11H10BrN3O . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to an imidazolone ring via a methylene bridge . The molecular weight of the compound is 280.125 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.125 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación

X-ray Diffraction Structures in Amyloid-Avid Probe Design

Compounds like 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole are explored for their potential in designing amyloid-avid probes. The X-ray diffraction structures of such benzimidazole compounds provide valuable insights for researchers in this field (Ribeiro Morais et al., 2012).

Reactivity with Organomagnesium Compounds

The reactivity of similar 4-arylidene-2-phenyl-2-imidazolin-5-ones towards organomagnesium compounds has been studied. Such reactions yield 4-disubstituted-methyl derivatives, valuable for further chemical synthesis (Asker et al., 1971).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, including compounds with structural similarities to 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one, revealed their potential in photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and are valuable for cancer treatment applications (Pişkin et al., 2020).

Synthesis and Isomerism in Pharmaceutical Research

The synthesis of compounds like 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones and their isomerism have been researched. Understanding the E,Z-isomerism and the exchange of the imino proton in such structures is crucial for pharmaceutical research and development (Angelova et al., 2003).

New Heterocyclic Systems in Drug Synthesis

Research on the synthesis of new heterocyclic systems, including derivatives of 5-methyl-2-phenyl-5H-benzo[b] imidazo, has expanded the possibilities for drug synthesis and development (Nagarapu & Ravirala, 2000).

Antiviral and Antitumor Agent Synthesis

A study focusing on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound , showed promise as antiviral and antitumor agents. This research is significant for the development of new therapeutic agents (Hamdouchi et al., 1999).

Synthesis for Biochemical Applications

The synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, closely related to the compound , has been studied for its biochemical applications. This research explores the structure and reaction pathways of such compounds (Sun Ducheng, 2012).

Spectroscopic and Thermodynamic Analysis

Spectroscopic and thermodynamic properties of compounds like (4Z)-2-phenyl-1-{(E)-[4-propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one, which share structural similarities, have been analyzed to understand their stability and charge transfer characteristics (Uppal et al., 2019).

Direcciones Futuras

While specific future directions for this compound are not mentioned, similar compounds have been studied for their potential applications in various fields . For instance, E-olefins, which have substituents trans-disposed across the double bond, are important structural features in many isolated natural products . This suggests that the compound could potentially be studied for similar applications.

Propiedades

IUPAC Name |

(5E)-2-amino-5-[(4-bromophenyl)methylidene]-1-methylimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEDNYGMGLDJIS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=C(C=C2)Br)C(=O)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C/C2=CC=C(C=C2)Br)/C(=O)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725093 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

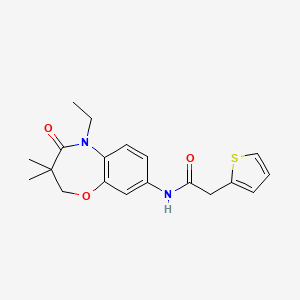

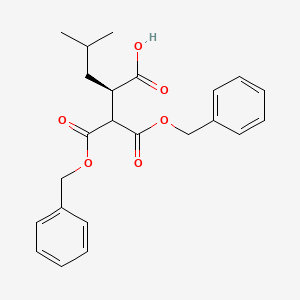

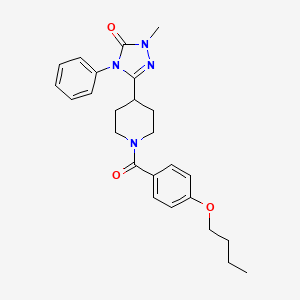

![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2943838.png)

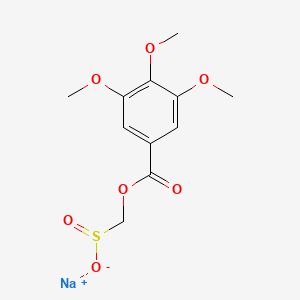

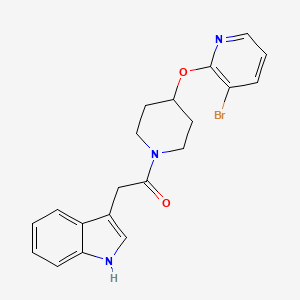

![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)

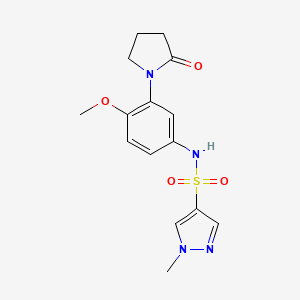

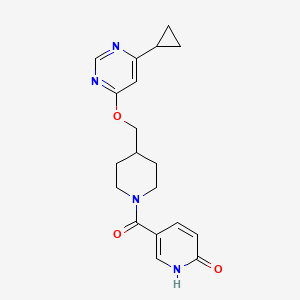

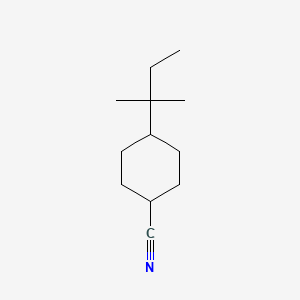

![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)